molecular formula C11H16N2O2 B196000 (R)-2-amino-N-benzyl-3-methoxypropanamide CAS No. 196601-69-1

(R)-2-amino-N-benzyl-3-methoxypropanamide

Cat. No. B196000
M. Wt: 208.26 g/mol
InChI Key: WPLANNRKFDHEKD-SNVBAGLBSA-N
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Description

This would typically include the compound’s systematic name, common name, and structural formula.





  • Synthesis Analysis

    This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product.





  • Molecular Structure Analysis

    This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.





  • Chemical Reactions Analysis

    This involves studying the chemical reactions that the compound undergoes. It may include its reactivity, the products it forms, and the conditions under which it reacts.





  • Physical And Chemical Properties Analysis

    This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.




  • Scientific Research Applications

    Antiepileptic Drug Mechanism

    (R)-2-amino-N-benzyl-3-methoxypropanamide, also known as lacosamide, is a functionalized amino acid with a specific action mechanism in antiepileptic therapy. It shows high potency and stereoselectivity, especially noted for its ability to enhance slow sodium channel inactivation. This differentiates it from other sodium channel blocking drugs, providing a unique profile in animal seizure and epilepsy models (Rogawski et al., 2015).

    Target and Identification of Lacosamide Receptors

    Innovative strategies have been developed to identify the interacting proteins associated with the function and toxicity of (R)-2-amino-N-benzyl-3-methoxypropanamide. This involves creating analogues with affinity bait and chemical reporter groups to facilitate the identification of interacting proteins, which aids in understanding its anticonvulsant activity (Park et al., 2009).

    Combining Structural Motifs for Enhanced Anticonvulsant Activities

    The merging of key structural pharmacophores from functional amino acids and alpha-aminoamides has led to compounds with significantly improved anticonvulsant activities. This research illustrates how combining elements from different classes of antiepileptic drugs can lead to more effective treatments (Salomé et al., 2010).

    Electrophysiological Characterization of Binding Sites

    The binding of (R)-lacosamide to collapsin response mediator protein 2 (CRMP-2) suggests additional mechanisms of action. Research into how CRMP-2 levels affect the actions of (R)-2-amino-N-benzyl-3-methoxypropanamide on voltage-gated sodium channels has provided insights into potential additional therapeutic mechanisms (Wang et al., 2010).

    Safety And Hazards

    This involves understanding the compound’s toxicity, flammability, and environmental impact. It may also include information on how to handle and store the compound safely.




  • Future Directions

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    properties

    IUPAC Name

    (2R)-2-amino-N-benzyl-3-methoxypropanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WPLANNRKFDHEKD-SNVBAGLBSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COCC(C(=O)NCC1=CC=CC=C1)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC[C@H](C(=O)NCC1=CC=CC=C1)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H16N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40435655
    Record name N-Benzyl-O-methyl-D-serinamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40435655
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    208.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-2-amino-N-benzyl-3-methoxypropanamide

    CAS RN

    196601-69-1
    Record name (R)-2-Amino-N-benzyl-3-methoxypropionamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=196601-69-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (2R)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601691
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name N-Benzyl-O-methyl-D-serinamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40435655
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (2R)-2-AMINO-3-METHOXY-N-(PHENYLMETHYL)PROPANAMIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88M5U8KUE
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods

    Procedure details

    To a solution of 12 (122.8 mg, 0.36 mmol) in methanol (2.0 mL) was added 10% Pd--C (11 mg) and the mixture stirred at room temperature in the presence of H2 gas for 75 min. Celite was added to the reaction mixture and the catalyst was removed by filtration. The clear filtrate was evaporated in vacuo to give pure 13 as a clear viscous oil (72 mg, 97%): Rf 0.30 (5% MeOH/CHCl3).
    Name
    Quantity
    122.8 mg
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    Pd--C
    Quantity
    11 mg
    Type
    reactant
    Reaction Step One
    Quantity
    2 mL
    Type
    solvent
    Reaction Step One
    Name
    Yield
    97%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (R)-2-amino-N-benzyl-3-methoxypropanamide
    Reactant of Route 2
    (R)-2-amino-N-benzyl-3-methoxypropanamide
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    (R)-2-amino-N-benzyl-3-methoxypropanamide
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    (R)-2-amino-N-benzyl-3-methoxypropanamide
    Reactant of Route 5
    (R)-2-amino-N-benzyl-3-methoxypropanamide
    Reactant of Route 6
    (R)-2-amino-N-benzyl-3-methoxypropanamide

    Citations

    For This Compound
    7
    Citations
    KC Eadaraa, SRVN Divvelaa, SB Sawanta, L Reddya… - researchgate.net
    The synthesis of 9 contaminants formed during the preparation of lacosamide 6 bulk drug was described. The unknown impurities were identified as (R)-tert-butyl 1-(benzylamino)-3-…
    Number of citations: 0 www.researchgate.net
    RN Tiwari, CG Bonde - Journal of Liquid Chromatography & …, 2014 - Taylor & Francis
    Lacosamide was subjected to hydrolytic (acidic, alkaline, and neutral), oxidative, thermal, and photolytic stress as advised in International Conference on Harmonization (ICH) Q1A(R2) …
    Number of citations: 6 www.tandfonline.com
    A Yang, F Hu, Z Li, M Chen, J Cai, L Wang… - … Process Research & …, 2019 - ACS Publications
    An improved synthesis of Lacosamide 1 with high purity has been developed. Critical parameters of each step were identified as well as the impurities generated. Moreover, a creative …
    Number of citations: 10 pubs.acs.org
    NB Price - amp.chemicalbook.com
    Lacosamide (LCM),(SPM 927,(R)-2-acetamido-N-benzyl-3-methoxypropionamide, previously referred to as harkoseride or ADD 234037) is a member of a series of functionalized …
    Number of citations: 0 amp.chemicalbook.com
    BL Rao, S Nowshuddin, A Jha, MK Divi… - Tetrahedron: Asymmetry, 2016 - Elsevier
    A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) is described for the synthesis of N-protected amino acid-ASUD esters which are …
    Number of citations: 2 www.sciencedirect.com
    SB Wadavrao, A Narikimalli, AV Narsaiah - Synthesis, 2013 - thieme-connect.com
    A non-infringing route for enantioselective synthesis of lacosamide has been developed. The synthesis started from commercially available acrylic acid and was completed in eight …
    Number of citations: 24 www.thieme-connect.com
    APM da Costa Folhadela - 2018 - repositorio-aberto.up.pt
    The definition and concept of starting material and how different approaches, scientific and regulatory, can impact industry activity and quality of medicines are discussed. An extensive …
    Number of citations: 0 repositorio-aberto.up.pt

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